LIMK1 inhibitor 2

描述

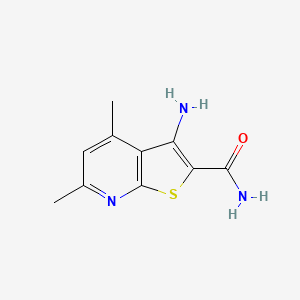

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a fused heterocyclic compound featuring a thienopyridine core substituted with amino, methyl, and carboxamide groups. It serves as a key intermediate in medicinal chemistry for synthesizing bioactive derivatives, particularly as Pim-1 kinase inhibitors and muscarinic acetylcholine receptor (M4) modulators . The compound is synthesized via alkaline hydrolysis of 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile (yield: 88%, mp: 260–261°C), with structural confirmation by IR (C=O stretch at 1666 cm⁻¹) and NMR spectroscopy . Its rigid tricyclic structure enables interactions with biological targets, though modifications are often required to optimize pharmacokinetic properties .

属性

IUPAC Name |

3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-4-3-5(2)13-10-6(4)7(11)8(15-10)9(12)14/h3H,11H2,1-2H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMLKCQDZJOSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346601 | |

| Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67795-42-0 | |

| Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Two-Step Cyclization Method

This method involves the interaction of 3-cyano-4,6-dimethyl-1(Н)pyridine-2-thione with an equimolar amount of potassium hydroxide and a chloroacetamide derivative at mild temperatures (20–25 °C), followed by cyclization to form the thieno[2,3-b]pyridine carboxamide core.

- Step 1: Reaction of 3-cyano-4,6-dimethyl-1(Н)pyridine-2-thione with KOH and chloroacetamide.

- Step 2: Cyclization to form the 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide.

This method is well-documented in Russian patent RU2475490C1 and related literature (Kaygorodova et al., 1996).

Amide Formation via Acylation of 3-Amino Derivatives

Starting from 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid derivatives, acylation with acid chlorides in the presence of triethylamine in anhydrous toluene yields various N-acylated products. The reaction typically involves refluxing for 2–4 hours, followed by isolation of the product via filtration and recrystallization.

Representative examples from patent RU2475490C1:

| Example | Starting Amide (g, mol) | Acid Chloride (g, mol) | Triethylamine (g, mol) | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Product Description |

|---|---|---|---|---|---|---|---|---|

| 1 | 1.7 (5.0) | 1.05 (6.0) 2-chlorobenzoyl chloride | 0.5 (5.0) | Anhydrous toluene | 2–2.5 h | 68 | 278–280 | 3-(2-chlorobenzoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid 2,4,6-trimethylphenylamide |

| 2 | 1.6 (5.0) | 0.72 (6.0) 3-methylbutyryl chloride | 0.5 (5.0) | Anhydrous toluene | 4 h | 65 | 217–218 | 4,6-dimethyl-3-(3-methylbutyrylamino)thieno[2,3-b]pyridine-2-carboxylic acid 3,4-dimethylphenylamide |

| 3 | 1.6 (5.0) | 0.84 (6.0) benzoyl chloride | 0.5 (5.0) | Anhydrous toluene | 3 h | 70 | 194–196 | 3-benzenamino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid 3,4-dimethylphenylamide |

The products are purified by recrystallization from solvents such as DMF or ethanol.

Hydrazide Formation via Hydrazine Hydrate

A multi-step synthesis involves:

- Treatment of 3-cyano-4,6-dimethyl-2-mercaptopyridine with sodium ethoxide in ethanol.

- Subsequent reaction with hydrazine hydrate (32%) under heating for 2 hours to yield 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide.

Oxidative Cyclization and Functionalization

Recent research shows that noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides can lead to different products depending on solvent conditions, indicating possible pathways for further functionalization or dimerization of the core structure.

- The two-step cyclization method is well-established and provides a reliable route to the core structure.

- N-acylation reactions are efficient and allow for structural diversification at the amide position.

- Hydrazide formation offers a pathway to related derivatives useful in further synthetic elaborations.

- Oxidative methods reveal the compound’s reactivity under mild oxidative conditions, opening avenues for novel derivatives.

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically affect yields and purity.

- Purification typically involves recrystallization from solvents like DMF or ethanol to achieve high purity crystalline products.

The preparation of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is primarily accomplished via a two-step cyclization of 3-cyano-4,6-dimethylpyridine precursors or by acylation of 3-amino derivatives. Alternative methods such as hydrazide formation and oxidative functionalization provide additional synthetic versatility. The documented yields and reaction conditions demonstrate the practicality and robustness of these methods for research and potential industrial applications.

化学反应分析

反应类型: WAY-248134 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成各种氧化衍生物。

还原: 还原反应可用于修饰分子中的某些官能团。

取代: WAY-248134 可以参与取代反应,其中一个官能团被另一个官能团取代。

常见试剂和条件:

氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。

还原: 通常采用硼氢化钠或氢化铝锂等还原剂。

取代: 可以使用各种亲核试剂或亲电试剂,具体取决于所需的取代。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生羟基化或酮衍生物,而还原可以产生醇或胺 .

科学研究应用

WAY-248134 在科学研究中具有广泛的应用范围:

化学: 用作研究 LIMK1 的抑制及其对化学途径的影响的工具。

生物学: 有助于理解 LIMK1 在细胞迁移、分裂和分化等细胞过程中的作用。

医学: 在涉及 LIMK1 的疾病(如癌症和神经退行性疾病)中具有潜在的治疗应用。

作用机制

WAY-248134 通过特异性抑制 LIMK1 来发挥其作用。LIMK1 参与调控肌动蛋白丝动力学的蛋白质 cofilin 的磷酸化。通过抑制 LIMK1,WAY-248134 阻止了 cofilin 的磷酸化,从而导致肌动蛋白丝动力学发生改变。 这种抑制影响了各种细胞过程,包括细胞运动、分裂和形态 .

类似化合物:

BMS-5: 另一种具有不同化学结构的 LIMK1 抑制剂。

SR7826: 一种抑制 LIMK1 和 LIMK2 的化合物。

噻唑紫精: 因其在调节肌动蛋白细胞骨架中的作用而闻名,但作用机制不同。

WAY-248134 的独特性: WAY-248134 由于其对 LIMK1 的高度特异性而独一无二,使其成为研究 LIMK1 在各种细胞过程中的特定作用的宝贵工具。 其独特的化学结构也使其与其他抑制剂相比具有与 LIMK1 的独特相互作用 .

相似化合物的比较

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Brominated Analogues: Bromine at position 5 (e.g., compound in Table 1, Row 1) enhances electrophilicity, facilitating cyclization into pyridothienopyrimidinones for kinase inhibition .

- Tricyclic Replacements: Replacing the carboxamide with pyrido-thienopyrimidine cores (e.g., 8-chloro-9-methyl derivatives) improves M4 receptor potency (low nM) and reduces CYP450 liability .

- Carboxamide Substitutions: N-substitution with isoxazole or piperidino groups (Rows 2, 4) increases polarity and bioavailability, as evidenced by lower melting points and improved solubility .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physicochemical Data

Key Observations:

- CYP450 Inhibition : Tricyclic analogues (Table 2, Row 2) show reduced CYP450 interactions compared to the parent carboxamide, critical for drug safety .

- Polar Surface Area (PSA) : N-Aryl substitutions (e.g., 4-fluorophenyl in Row 4) lower PSA, enhancing membrane permeability .

- FOXM1 Inhibition : Derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit improved FOXM1 binding, as shown in molecular docking studies .

生物活性

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (CAS No. 67795-42-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and research findings, highlighting its role as an inhibitor of specific kinases and its cytotoxic effects on various cancer cell lines.

- Molecular Formula : C10H11N3OS

- Molecular Weight : 221.28 g/mol

- Structure : The compound features a thieno-pyridine core which is crucial for its biological activity.

Synthesis

The synthesis of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves the reaction of 2-bromoacetamide with 3-cyano-4,6-dimethyl-2-mercaptopyridine. This method has been optimized to yield high purity and yield of the target compound .

Inhibition of Pim Kinases

Recent studies have highlighted the compound's role as an inhibitor of the Provirus Integration in Moloney virus (Pim) kinases, particularly Pim-1. Pim kinases are serine/threonine kinases implicated in various cancers due to their roles in cell cycle regulation and apoptosis.

- IC50 Values : The compound exhibited significant inhibitory activity against Pim-1 with an IC50 value in the low micromolar range (1.18 μM), indicating potent activity compared to other derivatives .

Cytotoxicity Studies

The cytotoxic effects of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide were evaluated on several cancer cell lines including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results demonstrated that:

- MCF7 Cell Line : The compound showed a notable reduction in cell viability.

- HCT116 Cell Line : Similar trends were observed with significant cytotoxic effects.

- PC3 Cell Line : The compound also displayed cytotoxicity, albeit at different concentrations.

These findings suggest that the compound could serve as a promising lead for further development in cancer therapeutics .

Case Studies

- Pim Kinase Inhibition : A study focused on the design of pyridothienopyrimidinone derivatives demonstrated that modifications to the thieno[2,3-b]pyridine scaffold could enhance Pim kinase inhibition. The structure-activity relationship (SAR) studies indicated that rigidifying the structure significantly improved inhibitory potency .

- Cytotoxicity Assessment : In another investigation, various derivatives of thieno[2,3-b]pyridine were tested for their cytotoxic effects against multiple cancer cell lines. The results indicated that compounds with similar structural motifs to 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide exhibited enhanced anti-proliferative activity .

Summary of Research Findings

常见问题

Basic Research Questions

Q. What are the optimal synthetic conditions and purification methods for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide?

- Methodological Answer : The compound is synthesized via cyclocondensation reactions using precursors like 4-aryl-2-thioxo-1,2-dihydropyridine-3-carbonitriles. Key steps involve:

- Reacting with 2-chloroacetamide derivatives in DMF or ethanol under basic conditions (10% aqueous KOH) at 100°C for 1–5 hours .

- Purification via column chromatography (e.g., petroleum ether/ethyl acetate or toluene/ethyl acetate gradients) or recrystallization from ethanol, yielding 37–87% depending on substituents and reaction optimization .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : A combination of techniques is employed:

- IR spectroscopy : Identifies functional groups (e.g., NH at 3296–3480 cm⁻¹, C≡N at 2215 cm⁻¹, C=O at 1731 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.0 ppm) and carbon frameworks .

- HPLC : Validates purity (>98%) with retention times and peak area analysis .

- Melting point : Confirms thermal stability (e.g., 255–256°C) .

Q. How do substituent variations at the 4-aryl position influence the synthesis efficiency of thieno[2,3-b]pyridine derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., 3-chlorophenyl) enhance cyclization efficiency due to increased electrophilicity at the reaction center, while bulky substituents (e.g., 3-methylphenyl) may reduce yields by steric hindrance. For example, 4-(3-chlorophenyl) derivatives achieve 47% yield versus 36% for 4-phenyl analogs under similar conditions .

Advanced Research Questions

Q. What structural features of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide correlate with its antiplasmodial activity in SAR studies?

- Methodological Answer : Key SAR findings include:

- 4-Aryl substituents : 3-Chlorophenyl groups enhance activity against Plasmodium falciparum (IC₅₀: 0.8 µM) compared to 4-fluorophenyl (IC₅₀: 1.2 µM), likely due to improved hydrophobic interactions .

- Carboxamide moiety : N-(4-chlorophenyl) improves solubility and target binding versus methyl groups .

- Cyanogroup (C≡N) : Stabilizes the thienopyridine core, critical for maintaining planar geometry and π-π stacking in biological targets .

Q. How can discrepancies in reaction yields be systematically analyzed when modifying synthetic protocols (e.g., solvent, temperature, base)?

- Methodological Answer : Contradictions arise from variables like:

- Solvent polarity : DMF improves solubility of intermediates over ethanol, reducing side reactions .

- Base strength : Aqueous KOH (10%) outperforms weaker bases in deprotonation, accelerating cyclization .

- Temperature : Reactions at 100°C achieve higher yields (87%) than room temperature (37%) due to faster kinetics .

- Statistical tools (e.g., Design of Experiments) can model interactions between variables to identify optimal conditions.

Q. What advanced spectroscopic methods resolve ambiguities in assigning NMR signals for closely related thieno[2,3-b]pyridine analogs?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- NOESY : Differentiates regioisomers by spatial proximity of substituents (e.g., methyl groups at C4 vs. C6) .

- Dynamic NMR : Detects rotational barriers in carboxamide groups, confirming restricted rotation in solid state .

Q. What strategies ensure batch-to-batch consistency in purity when scaling up synthesis for preclinical studies?

- Methodological Answer :

- Process Analytical Technology (PAT) : Monitors reaction progress in real-time via inline IR or HPLC .

- Crystallization optimization : Ethanol recrystallization removes polar impurities more effectively than column chromatography .

- Quality control : Strict adherence to HPLC retention time (±0.1 min) and mass spec (HRMS) validation ensures molecular integrity .

Q. How does X-ray crystallography elucidate the solid-state conformation and hydrogen-bonding networks of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Planar thienopyridine core : Facilitates π-stacking with biological targets .

- Intermolecular H-bonds : Carboxamide NH groups form bonds with carbonyl oxygen (2.8–3.0 Å), stabilizing crystal packing .

- Torsional angles : Methyl groups at C4 and C6 adopt specific dihedral angles (e.g., 5–10°), influencing solubility and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。